![molecular formula C13H8ClN3O2 B2387380 2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile CAS No. 784194-67-8](/img/structure/B2387380.png)
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile” is a derivative of nicotinonitrile, which is a class of compounds known for their diverse pharmacological activities. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives often involves multi-component reactions that can be optimized for environmental friendliness and efficiency. For instance, a related compound, 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile, was synthesized using silica-supported perchloric acid under solvent-free conditions.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile . Density functional theory (DFT) calculations further support the understanding of the structural and chemical properties of these molecules .
Chemical Reactions Analysis
The reactivity of nicotinonitrile derivatives can be influenced by their functional groups and molecular structure. For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are crucial for their potential applications. The compound “2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile” has a molecular formula of C13H8ClN3O2 and an average mass of 273.674 Da .
Aplicaciones Científicas De Investigación
- In a study involving indole derivatives, compounds structurally related to BCAA-SP exhibited anti-inflammatory and analgesic activities . These findings suggest that this compound may have potential therapeutic applications in pain management and inflammation-related conditions.
Anti-Inflammatory and Analgesic Properties
Propiedades
IUPAC Name |
2-(4-chloroanilino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-3-11(4-2-10)16-13-6-5-12(17(18)19)7-9(13)8-15/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILGPVACOGYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)
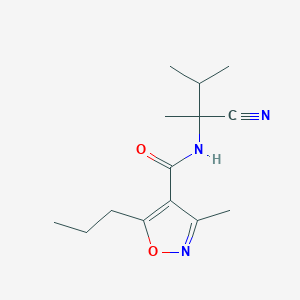
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2387300.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)
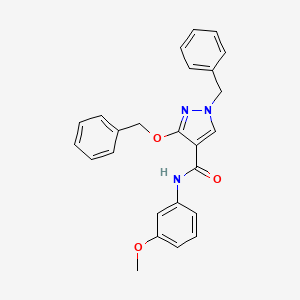
![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)
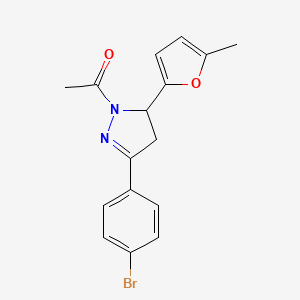
![1-allyl-4-(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387314.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2387315.png)
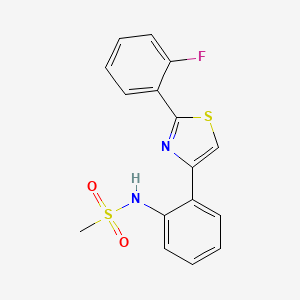
![N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2387317.png)
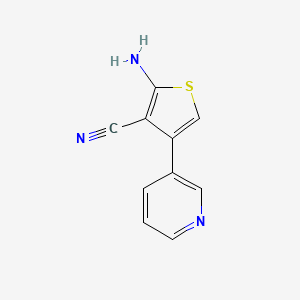
![[2-(Ethoxymethyl)phenyl]methanamine](/img/structure/B2387320.png)